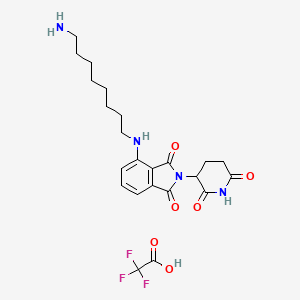
4-((8-Aminooctyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((8-Aminooctyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C23H29F3N4O6 and its molecular weight is 514.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-((8-Aminooctyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 2,2,2-trifluoroacetate (CAS No. 2097971-16-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C23H29F3N4O6, with a molecular weight of 514.49 g/mol. The compound features an isoindoline core structure, which is known for its biological activity in various therapeutic areas.
Antiproliferative Effects
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound was evaluated against five human cancer cell lines (T-24 bladder cancer, MCF-7 breast cancer, HepG2 liver cancer, A549 lung adenocarcinoma, and HT-29 colon cancer) using the MTT assay. The results indicated that certain derivatives showed IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU), suggesting potential anticancer properties for this compound .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 4.42 ± 2.93 |
| Compound B | A549 | 9.89 ± 1.77 |
| 5-FU | Various | Standard Control |
Kinase Inhibition
The compound has also been studied for its kinase inhibition properties. In a profiling study using the International Center for Kinase Profiling panel, it was found that the compound selectively inhibited several kinases at low concentrations (IC50 values around 15.3 nM for MELK), indicating its potential as a targeted therapeutic agent .
The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways involved in proliferation and survival of cancer cells. The isoindoline structure is known to facilitate interactions with various biomolecules, potentially leading to apoptosis in malignant cells.
Case Studies
In a preclinical study involving animal models, treatment with the compound resulted in significant tumor regression compared to control groups receiving no treatment or standard chemotherapy. These findings support further investigation into the therapeutic potential of this compound in oncology.
Properties
Molecular Formula |
C23H29F3N4O6 |
|---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
4-(8-aminooctylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H28N4O4.C2HF3O2/c22-12-5-3-1-2-4-6-13-23-15-9-7-8-14-18(15)21(29)25(20(14)28)16-10-11-17(26)24-19(16)27;3-2(4,5)1(6)7/h7-9,16,23H,1-6,10-13,22H2,(H,24,26,27);(H,6,7) |
InChI Key |
JLMOIPKJOSENTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















